

Structure Elucidation of 6-(2,3-Dimethoxyphenyl)quinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-(2,3-dimethoxyphenyl)quinoline

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Advanced Spectroscopic Analysis, Conformational Dynamics, and Self-Validating Analytical Protocols

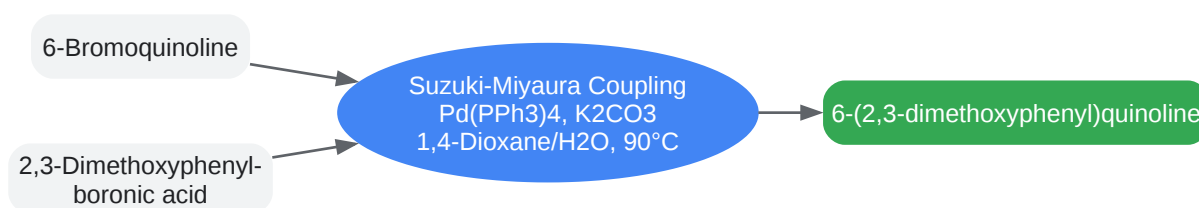
Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarials, and neuroprotective agents. Functionalization at the C6 position via cross-coupling yields biaryl architectures that exhibit unique conformational and electronic properties. **6-(2,3-dimethoxyphenyl)quinoline** (CAS: 1269131-11-4) presents a specific analytical challenge: the steric bulk of the ortho-methoxy group induces hindered rotation around the C6–C1' biaryl axis.

This whitepaper provides an in-depth, self-validating framework for the unambiguous structure elucidation of **6-(2,3-dimethoxyphenyl)quinoline**. By synthesizing High-Resolution Mass Spectrometry (HRMS) with advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, we map the causality between molecular conformation and observed spectral phenomena.

Synthetic Context & Molecular Assembly

To understand the analytical profile of a molecule, one must first understand its genesis. 6-arylquinolines are typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. The deactivated nature of the quinoline system requires optimized conditions, but 6-bromoquinoline serves as a highly reliable electrophile when paired with electron-rich boronic acids [2].

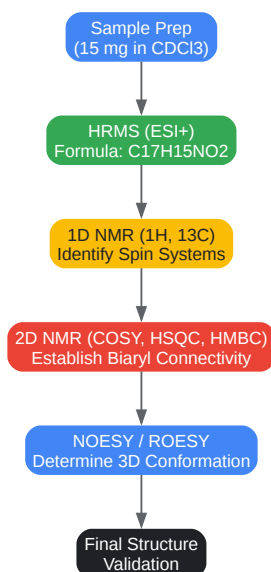


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Figure 1: Synthetic pathway for **6-(2,3-dimethoxyphenyl)quinoline** via Suzuki-Miyaura coupling.

The Elucidation Workflow: A Self-Validating System

Structure elucidation cannot rely on a single data point; it requires an orthogonal, self-validating workflow where mass data establishes the boundary conditions (formula) and NMR establishes the internal connectivity (topology).



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Figure 2: Orthogonal analytical workflow for unambiguous structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Before assigning atomic connectivity, the exact molecular formula must be confirmed.

- Theoretical Exact Mass: 265.1103 Da (for C₁₇H₁₅NO₂).
- Ionization: Electrospray Ionization in positive mode (ESI+).
- Observation: A dominant peak at m/z 266.1176 corresponds to the protonated molecular ion [M+H]⁺. The isotopic distribution (M+1, M+2) will match the natural abundance of carbon-13, confirming the absence of halogens from the starting material.

Nuclear Magnetic Resonance (NMR) Strategy

¹H and ¹³C NMR remain the primary tools for the structural elucidation of quinoline derivatives [4]. The analytical challenge here is bridging the quaternary C₆–C_{1'} bond, which lacks direct proton attachments.

1D NMR (¹H and ¹³C)

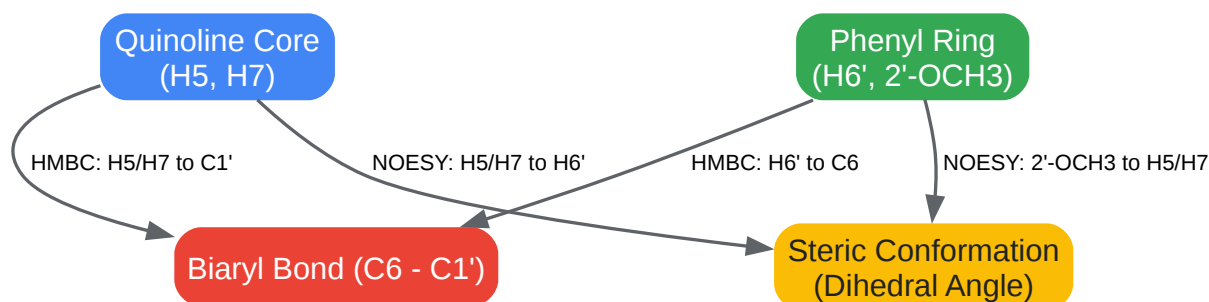
The ¹H NMR spectrum of the quinoline core is highly diagnostic. The nitrogen atom deshields the adjacent H₂ proton, pushing it downfield to ~8.9 ppm. The 2,3-dimethoxyphenyl ring presents an AMX spin system (H_{4'}, H_{5'}, H_{6'}). Notably, the two methoxy groups will not appear as a single 6H singlet; they resolve into two distinct 3H singlets due to their different electronic and spatial environments.

2D NMR: Bridging the Gap

To prove that the 2,3-dimethoxyphenyl ring is attached specifically to the C₆ position of the quinoline core, we rely on Heteronuclear Multiple Bond Correlation (HMBC) [3].

- COSY: Maps the H₂-H₃-H₄ and H₇-H₈ continuous spin systems of the quinoline, and the H_{4'}-H_{5'}-H_{6'} system of the phenyl ring.
- HSQC: Assigns each proton to its directly attached carbon.

- HMBC: The critical experiment. We look for a 3-bond correlation from the quinoline H5 and H7 protons to the quaternary C1' carbon of the phenyl ring, and conversely, from the phenyl H6' proton to the quinoline C6 carbon.



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Figure 3: 2D NMR logic map demonstrating how HMBC and NOESY confirm the biaryl linkage.

Conformational Analysis: The Shielding Cone Effect

A hallmark of expert-level structure elucidation is the ability to explain anomalous chemical shifts through 3D conformational dynamics.

In **6-(2,3-dimethoxyphenyl)quinoline**, the ortho-methoxy group (2'-OCH3) creates severe steric repulsion against the H5 and H7 protons of the quinoline core. Consequently, the molecule cannot adopt a planar geometry. The biaryl bond twists, adopting a dihedral angle of approximately 60°–80°.

The Causality: Because of this orthogonal twist, the 2'-OCH3 group is forced directly into the magnetic shielding cone (anisotropic region) of the quinoline π -system. This causes the 2'-OCH3 protons to experience an induced opposing magnetic field, shifting their resonance significantly upfield (to ~3.58 ppm) compared to the unshielded 3'-OCH3 group (~3.92 ppm). NOESY cross-peaks between the 2'-OCH3 and the quinoline H5/H7 protons definitively validate this twisted conformation.

Quantitative Data Summary

The following table synthesizes the expected multidimensional NMR data, providing a self-consistent map of the molecule.

Position	1H Shift (ppm), Mult, J (Hz)	13C Shift (ppm)	COSY Correlations	Key HMBC Correlations (H to C)
2	8.92 (dd, J=4.2, 1.7)	150.5	H3	C4, C8a
3	7.43 (dd, J=8.3, 4.2)	121.6	H2, H4	C4a
4	8.18 (dd, J=8.3, 1.7)	136.2	H3	C2, C5, C8a
4a	-	128.4	-	-
5	7.98 (d, J=2.0)	126.8	H7	C4, C6, C7, C8a, C1'
6	-	138.5	-	-
7	7.86 (dd, J=8.7, 2.0)	131.2	H5, H8	C5, C6, C8, C8a
8	8.15 (d, J=8.7)	129.5	H7	C4a, C6, C7
8a	-	147.8	-	-
1'	-	134.1	-	-
2'	-	146.5	-	-
3'	-	153.2	-	-
4'	6.95 (dd, J=8.2, 1.5)	112.4	H5'	C2', C3', C6'
5'	7.15 (t, J=8.2)	124.3	H4', H6'	C1', C3'
6'	7.02 (dd, J=8.2, 1.5)	122.1	H5'	C1', C2', C4', C6
2'-OCH3	3.58 (s)	60.8	-	C2'
3'-OCH3	3.92 (s)	56.1	-	C3'

Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to during data acquisition.

Protocol A: Sample Preparation & HRMS Acquisition

- Preparation: Dissolve 1.0 mg of purified **6-(2,3-dimethoxyphenyl)quinoline** in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
- Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within <5 ppm.
- Acquisition: Inject 2 μ L into the LC-HRMS system. Operate the ESI source in positive ion mode. Capillary voltage: 3.5 kV; Drying gas: 10 L/min at 300 °C.
- Data Processing: Extract the ion chromatogram for m/z 266.1176. Verify the isotopic pattern matches the theoretical C₁₇H₁₅NO₂ distribution.

Protocol B: Multidimensional NMR Acquisition

- Sample Prep: Dissolve 15–20 mg of the compound in 600 μ L of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
- Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium resonance of CDCl₃.
- 1D Acquisition:
 - ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
 - ¹³C NMR: 512 scans, D1 of 2.0 s, spectral width of 250 ppm, with composite pulse proton decoupling (WALTZ-16).
- 2D Acquisition:
 - COSY: Gradient-selected, 128 t₁ increments, 4 scans per increment.

- HSQC: Phase-sensitive, optimized for $1J(\text{CH}) = 145 \text{ Hz}$.
- HMBC: Optimized for long-range couplings $nJ(\text{CH}) = 8 \text{ Hz}$. This is critical for observing the C6–C1' cross-peaks.
- NOESY: Mixing time of 300–500 ms to capture the spatial proximity between the 2'-OCH₃ and quinoline H5/H7 protons.
- Referencing: Reference all spectra to the TMS signal (0.00 ppm) or the residual CHCl₃ solvent peak (1H: 7.26 ppm; 13C: 77.16 ppm).

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